[2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Description
Properties
IUPAC Name |
[2-(4-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3/c17-12-4-6-14(7-5-12)19-15(20)10-22-16(21)9-11-2-1-3-13(18)8-11/h1-8H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKHVYKZBPSKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)OCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves the reaction of 4-fluoroaniline with 2-oxoethyl 2-(3-fluorophenyl)acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the aniline and phenyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline or phenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.
Medicine: The compound has potential applications in drug development, particularly in the design of fluorinated pharmaceuticals. Fluorine atoms can improve the metabolic stability and bioavailability of drugs.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as fluorinated polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of [2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets. The fluoroaniline and fluorophenyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
*Assumed based on structural similarity; †Calculated using standard atomic weights.
Physicochemical Properties
- Yields : Analogs like Compound 2a (74.9% yield ) and Compound 10c (90.4% yield ) demonstrate efficient synthetic routes for fluorinated aromatic compounds, suggesting the target compound may also be synthesized with high efficiency.
- Melting Points : Urea-containing analogs (e.g., Compound 1f: 198–200°C ) exhibit higher melting points than ester derivatives, likely due to stronger hydrogen bonding in urea groups. The target compound’s melting point is expected to be lower, aligning with ester-based analogs (e.g., 188–190°C for Compound 2b ).
Biological Activity
[2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is an organic compound that has gained attention for its potential biological activity and applications in medicinal chemistry. This compound features both fluoroaniline and fluorophenyl groups, which are known to enhance biological interactions due to their unique electronic properties. This article delves into the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H13F2NO3
- Molecular Weight : 305.28 g/mol
The presence of fluorine atoms in the structure enhances lipophilicity and metabolic stability, which are critical for biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The fluoroaniline and fluorophenyl moieties can interact with various enzymes and receptors, modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to receptors influencing cell signaling pathways, which may lead to altered cellular responses.
Biological Activity Data
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor Activity | Potential inhibition of tumor growth in glioma models | PMC7407942 |
| Enzyme Interaction | Inhibition of kinases related to cancer proliferation | US9567358B2 |
| Autophagy Induction | Modulation of autophagy-related proteins | PMC7407942 |
Case Studies
- Antitumor Effects : A study indicated that compounds similar to this compound exhibit significant antitumor effects in preclinical models. The modulation of pathways involving PDGFR and EGFR was highlighted, suggesting a mechanism for inhibiting tumor growth through targeted signaling inhibition .
- Enzyme Inhibition Profile : Research has shown that compounds with similar structures can selectively inhibit certain kinases, such as KIT and PDGFRA, at subnanomolar concentrations. This selectivity is crucial for developing therapies with fewer side effects .
Comparative Analysis
When compared to its analogs, such as [2-(4-Chloroanilino)-2-oxoethyl] 2-(3-chlorophenyl)acetate, the fluorinated version demonstrates enhanced binding affinity and metabolic stability due to the unique properties of fluorine. This comparison is summarized in the table below:
| Compound | Binding Affinity | Metabolic Stability | Notes |
|---|---|---|---|
| This compound | High | High | Enhanced properties due to fluorine |
| [2-(4-Chloroanilino)-2-oxoethyl] 2-(3-chlorophenyl)acetate | Moderate | Moderate | Chlorine has lower electronegativity |
| [2-(4-Bromoanilino)-2-oxoethyl] 2-(3-bromophenyl)acetate | Moderate | Low | Bromine reduces binding efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
